Butyl ethanesulfinate

Description

Contextual Significance of Alkyl Sulfinate Esters in Modern Synthesis

Alkyl sulfinate esters, the class of compounds to which Butyl Ethanesulfinate (B1267084) belongs, are recognized for their remarkable versatility and have become crucial intermediates in synthetic organic chemistry. rsc.org Their importance stems from a unique reactivity profile, allowing them to function in multiple capacities depending on the reaction conditions.

Esterification of a sulfinate anion inverts the reactivity at the sulfur atom, transforming it into a potent electrophile. rsc.org This electrophilicity is comparable to that of sulfonyl chlorides, making alkyl sulfinates valuable for reactions such as organometallic addition to form sulfoxides. rsc.org The stability of the chiral sulfur center in sulfinate esters has also been leveraged for the asymmetric synthesis of complex chiral molecules. researchgate.net

Conversely, alkyl sulfinates can also act as formal nucleophiles. Mechanistic studies suggest this occurs through the in situ release of sulfinic acids, which then participate in reactions like Mannich-type condensations. rsc.org This dual reactivity addresses some disadvantages of using traditional metal sulfinates, as alkyl sulfinates generally exhibit better stability and solubility. rsc.org

More recently, the role of alkyl sulfinates has expanded into cross-coupling reactions. They can serve as precursors to alkyl radicals for Minisci-type reactions or engage in sulfurane-mediated C(sp³)–C(sp²) cross-coupling. nih.govelsevierpure.com This allows for the direct and stereospecific installation of complex alkyl groups onto aromatic and heteroaromatic scaffolds, a highly sought-after transformation in medicinal chemistry. nih.govelsevierpure.comresearchgate.net Both (hetero)aryl- and alkyl-sulfinates have been shown to be well-tolerated in various sulfenylation reactions. chemrevlett.com

Evolution of Research in Ethanesulfinate Chemistry

The methods for synthesizing sulfinate esters, including ethanesulfinates, have evolved significantly, moving from classical approaches to more sophisticated and efficient modern techniques. rsc.org

Recent advancements have focused on developing milder and more versatile synthetic routes with greater functional group tolerance. rsc.org Modern methods include:

Copper-Catalyzed Synthesis: Researchers have developed copper-catalyzed methods for preparing sulfinate esters from sulfonyl hydrazides and alcohols under an oxygen atmosphere. rsc.org Mechanistic proposals suggest the reaction proceeds through sulfinic acid intermediates. rsc.org

Transformations from Isocyanides: The use of Lewis acids like bismuth(III) bromide (BiBr₃) or boron trifluoride etherate (BF₃·OEt₂) can mediate the synthesis of sulfinate esters from isocyanides. researchgate.netrsc.org

Electrochemical Synthesis: Electrochemical oxidative coupling of thiophenols and alcohols has emerged as a smooth, room-temperature method for accessing sulfinic esters. rsc.org

This evolution reflects a broader trend in organic synthesis towards developing more sustainable and atom-economical reactions that can be applied to complex and highly functionalized molecules.

Table 1: Comparison of Synthetic Methodologies for Alkyl Sulfinate Esters

| Method Type | Precursors | Reagents/Conditions | Key Advantages |

|---|---|---|---|

| Classical | Sulfinyl Chloride + Alcohol | Base | Well-established, direct |

| Classical | Sulfinic Acid + Alcohol | Condensation Agent (e.g., DCC) | Direct condensation |

| Classical | Disulfide + Alcohol | Oxidizing Agent (e.g., NBS) | Utilizes common sulfur precursors |

| Modern | Sulfonyl Hydrazide + Alcohol | Copper Catalyst, O₂ | Catalytic, mild conditions |

| Modern | Thiol + Alcohol | Electrochemical Oxidation, O₂ | Room temperature, avoids harsh reagents |

| Modern | Isocyanide | Lewis Acid (e.g., BiBr₃, BF₃·OEt₂) | Novel transformation pathway |

This table presents generalized data for the alkyl sulfinate ester class based on available research. researchgate.netrsc.org

Theoretical Frameworks and Research Imperatives for Butyl Ethanesulfinate

The reactivity of this compound is governed by the electronic and structural properties of the sulfinate ester functional group. The sulfur atom in a sulfinate ester exists in a tetrahedral geometry and is considered a stereogenic center. researchgate.net Its reactivity is influenced by resonance structures that place partial positive charge on the sulfur and negative charge on the oxygens, explaining its behavior as an electrophile. researchgate.net

Modern mechanistic studies, often supported by theoretical calculations like Density Functional Theory (DFT), have provided deeper insight into the transformations of this class of compounds. nih.govtandfonline.com For instance, sulfurane-mediated cross-coupling reactions are proposed to proceed through hypervalent sulfur intermediates. nih.govresearchgate.net Experimental and computational studies on these pathways reveal how ligand coupling is influenced by the reagents and solvent, allowing for programmable and stereospecific outcomes. nih.govelsevierpure.com Other reactions may proceed via sulfinyl radicals, a pathway supported by electron paramagnetic resonance (EPR) studies and the quenching of reactions by radical inhibitors like TEMPO. rsc.org

Despite this general understanding, specific theoretical and mechanistic data for this compound is lacking in the public domain. Therefore, significant research imperatives exist:

Physicochemical Characterization: Detailed experimental determination of the physical and chemical properties of pure this compound is required.

Mechanistic Elucidation: Specific kinetic and mechanistic studies are needed to confirm whether this compound follows the reaction pathways (e.g., sulfurane-mediated, radical, or formal nucleophilic) established for other alkyl sulfinates.

Computational Modeling: DFT and other ab initio studies would be invaluable for modeling its reaction pathways, transition states, and predicting its reactivity and selectivity in various transformations. This would bridge the gap between the general understanding of the class and the specific behavior of this compound.

Synthetic Application: Exploring the utility of this compound as a building block in the synthesis of new sulfoxides, sulfides, and as a partner in cross-coupling reactions would establish its practical value in contemporary organic chemistry.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 14245-63-7 | chemnet.compharmaffiliates.comsvaklifesciences.com |

| Molecular Formula | C₆H₁₄O₃S | chemnet.compharmaffiliates.com |

| Molecular Weight | 166.24 g/mol | pharmaffiliates.com |

| IUPAC Name | butyl ethanesulfonate | - |

| Physical Properties | Data not publicly available | - |

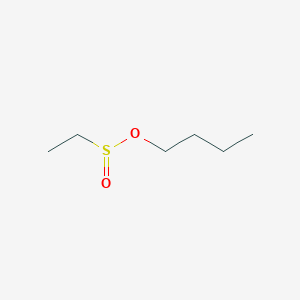

Structure

2D Structure

Properties

CAS No. |

673-83-6 |

|---|---|

Molecular Formula |

C6H14O2S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

butyl ethanesulfinate |

InChI |

InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3 |

InChI Key |

KIVGGMYXTNLRQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl Ethanesulfinate and Analogous Esters

Esterification Reactions of Ethanesulfinic Acids

Direct esterification of ethanesulfinic acid and its analogs with alcohols represents the most straightforward approach to sulfinate esters. However, the inherent instability of sulfinic acids, which can readily disproportionate, necessitates the development of mild and efficient activation and coupling protocols. rsc.org Contemporary methods have largely overcome these challenges through catalytic systems and specialized activating agents.

Lewis acid catalysis has emerged as a powerful tool for promoting the esterification of sulfinic acids. Ytterbium(III) trifluoromethanesulfonate, or ytterbium triflate (Yb(OTf)₃), is a notable example of a versatile and effective catalyst for this transformation. researchgate.net It is recognized for its high catalytic activity in numerous organic reactions, stability, and reusability. researchgate.net

In a protocol developed by Kiełbasiński, Drabowicz, and colleagues, ytterbium triflate was successfully employed to catalyze the sulfinylation of alcohols with sulfinic acids. rsc.org This method provides a direct route to sulfinate esters under relatively mild conditions. The catalytic cycle is believed to involve the activation of the sulfinic acid by the ytterbium triflate, facilitating nucleophilic attack by the alcohol. This approach is advantageous as it often requires only a small catalytic amount of the Lewis acid (typically less than 10 mol%) to achieve high yields. researchgate.net

Table 1: Ytterbium Triflate-Catalyzed Esterification

| Catalyst | Substrates | Product | Key Feature |

|---|

To avoid potential issues associated with metal catalysts, such as product contamination, metal-free esterification methods have been developed. A prominent strategy involves the use of 1,1′-Carbonyldiimidazole (CDI) as an activating agent. rsc.org CDI is a versatile and widely used reagent in organic synthesis, particularly for forming amides and esters from carboxylic acids. chemicalbook.comwikipedia.org

In 2021, Hitchcock and coworkers reported a metal-free synthesis of sulfinate esters that proceeds via the pre-treatment of a sulfinic acid with CDI, followed by the addition of an alcohol. rsc.org This two-step, one-pot procedure first converts the sulfinic acid into a highly reactive sulfinylimidazolide intermediate. Subsequent reaction with an alcohol, such as butanol, yields the desired butyl ethanesulfinate (B1267084). This method is noted for its operational simplicity and the avoidance of transition metals. rsc.orgmcmaster.ca The primary byproduct of the activation step is imidazole, which is generally easy to remove during workup.

Table 2: CDI-Mediated Sulfinate Ester Synthesis

| Activating Agent | Reaction Steps | Byproduct | Key Advantage |

|---|

A more recent and innovative approach to sulfinate ester synthesis involves the use of isocyanides to mediate the esterification of sulfinic acids with alcohols. researchgate.net This method avoids the need for traditional condensing agents or external oxidants.

In this transformation, the isocyanide reacts with the sulfinic acid and the alcohol, inducing the esterification process. The reaction is believed to proceed through an intermediate that facilitates the coupling of the sulfinyl group and the alkoxy group. A significant advantage of this protocol is that the isocyanide is converted into a formamide (B127407) derivative, which is typically the sole byproduct. researchgate.net This method has been shown to be applicable to a variety of primary and secondary alcohols, providing the corresponding sulfinate esters in good yields. researchgate.net

Conversions from Diverse Sulfur-Containing Precursors

Alternative synthetic strategies provide access to sulfinate esters by starting from more stable and readily available sulfur-containing compounds other than sulfinic acids. These methods often involve oxidative transformations that construct the sulfinate ester moiety.

Disulfides serve as robust and less odoriferous precursors to sulfinate esters compared to their corresponding thiols. A classic and effective method for this conversion is the oxidation of a disulfide in the presence of an alcohol. rsc.org Various oxidizing agents can be employed for this purpose.

One common reagent is N-bromosuccinimide (NBS). The reaction of a disulfide, such as diethyl disulfide, with NBS in an alcohol like butanol leads to the formation of the corresponding sulfinate ester. rsc.orgresearchgate.net More recently, ultrasound has been shown to promote the oxidation of thiols (which readily form disulfides) in alcohol with NBS, affording a wide variety of sulfinate esters smoothly. rsc.org Another approach involves the use of hydrogen peroxide as the oxidant, catalyzed by a cyclic seleninate ester, to convert disulfides into thiolsulfinates, which are closely related to sulfinate esters. nih.gov Electrochemical methods have also been developed, where disulfides can be subjected to anodic oxidation in the presence of an alcohol to yield sulfinate esters. nih.gov

Table 3: Selected Oxidative Methods from Disulfides

| Precursor | Reagent/Condition | Alcohol | Product |

|---|---|---|---|

| Disulfide | N-Bromosuccinimide (NBS) | Butanol | Butyl Sulfinate Ester rsc.orgresearchgate.net |

| Disulfide | H₂O₂ / Seleninate Ester Catalyst | Various | Thiolsulfinate nih.gov |

| Thiol/Disulfide | Ultrasound / NBS | Various | Sulfinate Ester rsc.org |

Sulfonyl hydrazides have emerged as versatile reagents in organic synthesis, capable of acting as precursors to various sulfur-containing functionalities. acs.org They can serve as a source for the sulfinyl group in the synthesis of sulfinate esters, although they are more commonly used for sulfenylation or sulfonylation reactions. acs.orgnih.govtandfonline.com

In certain transformations, sulfonyl hydrazides can generate a "sulfono thionate" intermediate in situ. tandfonline.com While direct, high-yield synthesis of sulfinate esters from sulfonyl hydrazides and alcohols is less commonly reported than other methods, their role as a source of sulfenylating agents is well-established. acs.org For instance, copper-catalyzed reactions of sulfonyl hydrazides can lead to sulfenylated products. acs.org The generation of sulfinyl radicals from sulfonyl hydrazides under specific oxidative conditions could potentially be intercepted by alcohols to form sulfinate esters, representing an area for further methodological development.

Electrochemical Routes to Sulfinate Esters

Electrochemical methods offer a modern and environmentally conscious approach to synthesizing sulfinate esters, often avoiding the need for harsh chemical oxidants. A notable strategy is the nickel(II)-catalyzed oxidative esterification of thiols with alcohols. acs.orgnih.govacs.org This process is typically conducted in an undivided cell equipped with a graphite (B72142) anode and a nickel foam cathode. acs.org

The reaction proceeds via the nickel-catalyzed oxidation of a thiol, such as ethanethiol, in the presence of an alcohol like butanol. acs.orgnih.gov Cyclic voltammetry studies have been instrumental in understanding the nickel oxidation process that facilitates the esterification. acs.orgacs.org This one-pot synthesis is convenient and has been successfully applied to a variety of alcohols, reacting with benzenethiols to produce the corresponding sulfinate esters in moderate to good yields. acs.org For instance, the reaction of 4-methylbenzenethiol (B89573) with various alcohols under optimized electrochemical conditions has been shown to be effective. acs.org

A study detailed the use of a [Ni(bpy)(ClO4)2] complex as a catalyst, added to a reaction mixture and stirred at room temperature for 24 hours at a constant voltage of 5 V. acs.org While this method works well for a range of primary and even sterically hindered secondary alcohols like L-menthol, it has limitations. acs.org Reactions involving aliphatic thiols have resulted in complex product mixtures, and attempts to use benzyl (B1604629) alcohol as the nucleophile were unsuccessful, leading instead to its oxidation to benzaldehyde. acs.org

Reductive Sulfinylation of Nucleophiles with Sulfonylpyridinium Salts

A practical and efficient approach for the synthesis of sulfinate esters involves the reductive sulfinylation of nucleophiles, such as alcohols, using sulfonylpyridinium salts (SulPy). researchgate.netnih.gov This method operates through a nucleophilic chain substitution, termed an SNC reaction, which facilitates an S(VI) to S(IV) isomerization process. researchgate.net The SulPy reagents are versatile and can be prepared from a wide range of commercially available sources. researchgate.netnih.gov

This protocol has demonstrated a broad substrate scope, proving effective for the sulfinylation of various alcohols. researchgate.net The reaction generally proceeds under mild conditions, typically requiring the alcohol nucleophile, the SulPy salt, and a base like sodium phosphate (B84403) in an acetonitrile (B52724) solvent at room temperature. researchgate.net The methodology is tolerant of numerous functional groups, including amides, esters, ethers, azides, and various heteroaromatics like imidazole, pyrimidine, and thiophene. researchgate.net A notable aspect of this reaction is its preference for primary alcohols over more sterically hindered ones, indicating potential for chemoselective and regioselective sulfinylation. researchgate.net

Derivatization from Ethane-Derived Sulfur Species

Synthetic Pathways from Ethanesulfonyl Chlorides

Ethanesulfonyl chlorides are readily available precursors for the synthesis of butyl ethanesulfinate. A direct method involves the reaction of the sulfonyl chloride with an alcohol. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, displacing the chloride. youtube.com This reaction is often performed in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. youtube.com

A more recent development for the synthesis of sulfinate esters from sulfonyl chlorides involves using a reductant. rsc.orgresearchgate.net One such protocol utilizes rongalite (sodium hydroxymethanesulfinate, HOCH₂SO₂Na) to reduce the sulfonyl chloride, which then reacts with the alcohol. rsc.orgresearchgate.net This transformation proceeds via a thiosulfonate intermediate to yield the desired sulfinate ester. rsc.orgresearchgate.net

Copper-Catalyzed Methods from Aryl Iodides

Copper-catalyzed reactions provide a facile route to sulfinate esters from aryl iodides, a process that can be conceptually extended to alkyl iodides. dntb.gov.uarsc.orgrsc.orgnih.gov This method typically involves a two-step, one-pot procedure. rsc.org First, a copper-catalyzed C–S bond formation occurs between the aryl iodide and a thioester, such as potassium thioacetate (B1230152) or S-benzoyl thiobenzoate. rsc.org The resulting thioester intermediate is then directly oxidized to the sulfinate ester using an oxidizing agent like N-bromosuccinimide (NBS) in the presence of an alcohol. rsc.org

This approach offers a practical advantage over traditional methods that use thiols, as it avoids the handling of foul-smelling and easily oxidized starting materials. rsc.org The process has been shown to be compatible with a variety of functional groups on the aryl iodide, including fluoro, bromo, and trifluoromethyl groups. rsc.org While the synthesis of primary and secondary alcohol esters proceeds efficiently, the formation of more sterically hindered esters, such as tert-butyl sulfinates, can be challenging due to the lower nucleophilicity of the corresponding alcohol. rsc.org An alternative approach involves the use of masked sulfinate reagents, such as β-ester aryl sulfones, which can be prepared via copper catalysis from aryl iodides and later unmasked to form the sulfinate. nih.gov

| Aryl Iodide | Thio-Source | Alcohol | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodotoluene | Potassium thioacetate | Methanol | NBS | Methyl 4-methylbenzenesulfinate | Good | rsc.org |

| 1-Iodo-4-fluorobenzene | S-Benzoyl thiobenzoate | Ethanol | NBS | Ethyl 4-fluorobenzenesulfinate | Good | rsc.org |

| 1-Bromo-4-iodobenzene | S-Benzoyl thiobenzoate | Methanol | NBS | Methyl 4-bromobenzenesulfinate | Good | rsc.org |

| 4-Chlorobenzoyl iodide | S-Benzoyl thiobenzoate | Isopropanol | NBS | Isopropyl 4-chlorobenzenesulfinate | Improved in neat alcohol | rsc.org |

Enantioselective Synthetic Strategies for Chiral this compound

The synthesis of chiral sulfinate esters, where the sulfur atom is a stereocenter, is of paramount importance. Several strategies have been developed to achieve this stereocontrol.

A classic and reliable method is the diastereoselective reaction of a racemic sulfinyl chloride with a chiral alcohol, such as (-)-menthol. rsc.orgnih.govacs.org The resulting diastereomeric sulfinate esters can often be separated by crystallization or chromatography, and subsequent displacement of the chiral auxiliary provides the enantiomerically enriched sulfinate. nih.govacs.org This approach, known as the Andersen method, has been a cornerstone in stereoselective sulfoxide (B87167) synthesis. nih.gov

More recently, catalytic asymmetric methods have emerged. One powerful strategy involves the asymmetric condensation of prochiral sulfinates (e.g., sodium ethanesulfinate) with alcohols, catalyzed by a chiral organocatalyst. nih.govnih.gov Specifically, a pentanidium catalyst has been shown to be highly effective in this transformation. nih.gov The reaction proceeds through a mixed anhydride (B1165640) intermediate, which then reacts with the alcohol in a stereoselective manner to furnish the enantioenriched sulfinate ester. nih.gov This method is notable for its broad substrate scope, accommodating various sulfinates and alcohols, and its potential for the late-stage functionalization of complex molecules. nih.govnih.gov

Another approach to chiral sulfinate esters involves the reaction of a dialkylzinc reagent with a mixture of diastereomeric chlorosulfite esters. hkbu.edu.hk These chlorosulfites are prepared from a chiral alcohol, like trans-2-phenylcyclohexanol, and thionyl chloride. hkbu.edu.hk This process can achieve high levels of stereochemical induction, affording a single major diastereomer of the sulfinate ester in high chemical yield. hkbu.edu.hk

| Strategy | Key Reagents | Mechanism/Principle | Advantages | Reference |

|---|---|---|---|---|

| Diastereoselective Resolution | Racemic Sulfinyl Chloride, Chiral Alcohol (e.g., (-)-Menthol) | Formation and separation of diastereomers. | Well-established, reliable for specific substrates. | rsc.orgnih.govacs.org |

| Catalytic Asymmetric Condensation | Prochiral Sulfinate, Alcohol, Chiral Pentanidium Organocatalyst | Catalyst-controlled enantioselective attack on a mixed anhydride intermediate. | Catalytic, broad scope, high enantioselectivity. | nih.govnih.gov |

| Substrate-Controlled Synthesis | Chiral Alcohol, Thionyl Chloride, Dialkylzinc Reagent | Reaction of a Grignard-like reagent with diastereomeric chlorosulfites. | High diastereoselectivity and chemical yield. | hkbu.edu.hk |

Mechanistic Pathways and Reactivity of Butyl Ethanesulfinate

Nucleophilic Transformations and Coupling Reactions

The sulfur center in sulfinate esters is susceptible to nucleophilic attack, and the ester moiety can be displaced in various coupling reactions. These transformations are fundamental to the synthesis of a wide array of organosulfur compounds. rsc.org

Sulfinylation Reactions with Organometallic Species (e.g., Palladium-Catalyzed Sulfinylation of Organoborons)

An efficient method for the formation of sulfoxides involves the direct palladium-catalyzed sulfinylation of organoboron compounds with sulfinate esters. acs.orgelsevierpure.comacs.orgnih.gov This reaction provides a broad scope for synthesizing various sulfoxides under mild conditions. nih.gov The process typically involves treating an organoboronic acid with a sulfinate ester in the presence of a palladium precatalyst. acs.orgnih.gov

The reaction is believed to proceed through a catalytic cycle involving the palladium catalyst. A variety of primary and secondary sulfinate esters can be used, highlighting the potential for butyl ethanesulfinate (B1267084) to participate in such transformations. acs.orgnih.gov The reaction conditions have been optimized, and various catalysts and ligands can be employed to facilitate the coupling. acs.org For example, the reaction between 4-tolylboronic acid and methyl 4-methoxybenzenesulfinate has been studied as a model system to screen optimal conditions. nih.gov

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | None | Toluene | Trace |

| 2 | Pd₂(dba)₃ | XPhos | 1,4-Dioxane/H₂O | 85 |

| 3 | Pd(PPh₃)₄ | None | 1,4-Dioxane/H₂O | 60 |

| 4 | PdCl₂(dppf) | None | Toluene | 45 |

The success of this reaction with various functional groups, including those sensitive to oxidation, underscores its utility in complex molecule synthesis. nih.gov

S-S Bond Insertion Reactions (e.g., with Dichloramines)

While not a direct reaction of a sulfinate ester, a related transformation involves the use of dichloramines to form azasulfur(IV) derivatives of sulfinate esters. rsc.org In this synthetic strategy, S-S bond-containing compounds like diaryl disulfides are reacted with dichloramines. rsc.orgresearchgate.net This process generates sulfinimidoyl chlorides, which are versatile intermediates. researchgate.net

These in situ-generated sulfinimidoyl chlorides can be readily trapped with alcohols, including primary and halogenated alcohols, to furnish the corresponding sulfinimidate esters. researchgate.net This workflow represents a formal insertion of a nitrogen group into an S-S bond, followed by esterification, providing access to the broader class of sulfinate ester analogues. rsc.orgresearchgate.net

Transamidation Reactions

The conversion of sulfinate esters into sulfinamides can be considered a form of transamidation, where the alkoxy group of the ester is displaced by an amine. Nickel-catalyzed methods have been developed for this transformation. rsc.org In a typical reaction, a sulfinate ester is treated with an amine in the presence of a catalytic system, such as nickel dichloride and an N-heterocyclic carbene (NHC) ligand, at elevated temperatures. rsc.org A broad range of sulfinamides can be prepared using this method. rsc.org Additionally, thermal, uncatalyzed reactions have been reported, such as the synthesis of a sulfinamide from benzyl (B1604629) 4-toluenesulfinate and piperazine (B1678402) at 110 °C. rsc.org

Rearrangement and Elimination Mechanisms

Sulfinate esters and their analogues can undergo thermally activated rearrangements and eliminations, often proceeding through cyclic transition states.

Elucidation of Ei Reaction Pathways

The Ei (Elimination Internal/Intramolecular) mechanism is a type of elimination reaction that occurs through a cyclic transition state in a single, concerted step. wikipedia.org This pathway is thermally activated and does not require external acids or bases. wikipedia.org While the Ei reaction is well-known for carboxylate esters (pyrolysis), it is also applicable to sulfur-containing compounds. wikipedia.org

Specifically, thiosulfinates, which are structurally related to sulfinate esters, are known to undergo elimination via an Ei mechanism. wikipedia.org A classic example is the fragmentation of allicin, found in garlic, which decomposes to form thioacrolein (B1219185) through a pericyclic syn elimination. wikipedia.org This process is analogous to the Cope elimination of amine oxides and the elimination of sulfoxides, which proceed through five-membered cyclic transition states. wikipedia.org The kinetics of these reactions are typically first-order, and the lack of influence from free-radical inhibitors supports a concerted, intramolecular mechanism. wikipedia.org

Radical-Mediated Processes and Their Intermediates

Sulfinate esters can serve as precursors to sulfur-centered radicals, which are valuable intermediates in organic synthesis. The generation of these radicals can be initiated through various means, including transition metal catalysis and electrochemistry.

Experimental evidence, such as the inhibition of certain copper-catalyzed reactions by TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), suggests the involvement of sulfinyl radicals. rsc.org More commonly, sulfinates are used to generate sulfonyl radicals (RSO₂•) for sulfonylation reactions. researchgate.net These radicals can be produced from sodium sulfinates or sulfinic acids and subsequently react with a variety of substrates. researchgate.net

Furthermore, electrochemical methods have been developed to generate alkoxysulfonyl radical species from inorganic sulfites and alcohols, which can then be used to synthesize sulfonate esters. researchgate.net In the context of related thiosulfinates, their reaction with thiols produces sulfenic acids. nih.gov These sulfenic acids can participate in radical-trapping antioxidant activities, demonstrating another facet of radical chemistry involving sulfur-oxygen species. nih.gov The initial step is often an S-thiolation, where a thiol attacks the electrophilic sulfur of the thiosulfinate. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Butyl Ethanesulfinate Reactions

Reaction Rate Determinations and Optimization

Detailed experimental studies on the rate of reactions of this compound, such as its hydrolysis, oxidation, or nucleophilic substitution, have not been extensively reported. The determination of reaction rates typically involves monitoring the change in concentration of reactants or products over time, often using spectroscopic methods. From this data, a rate law can be derived, which expresses the relationship between the reaction rate and the concentrations of the chemical species involved.

The optimization of reactions involving this compound would involve systematically varying parameters such as temperature, pressure, catalyst concentration, and solvent to maximize the yield and selectivity of the desired product. Without specific literature on this compound, one can only refer to analogous studies on similar compounds, such as sulfonate esters. For instance, the hydrolysis of some esters has been shown to follow pseudo-first-order kinetics. However, the direct applicability of these findings to this compound would require experimental verification.

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Analysis

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by comparing the rate of reaction of a substrate with that of its deuterated analogue. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step. youtube.com

There are no specific studies in the available scientific literature that report the use of deuterium KIE analysis to investigate the reaction mechanisms of this compound. Such an analysis would be invaluable in understanding, for example, whether a reaction proceeds via an E2 elimination mechanism, where a C-H bond is broken concurrently with the departure of the leaving group. youtube.com General principles suggest that if a reaction involving this compound has a rate-determining step that includes the cleavage of a C-H bond, a primary kinetic isotope effect would be observed. nih.govrutgers.edu

Characterization of Proposed Reaction Intermediates and Transition States

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization provide direct evidence for a proposed reaction pathway. nih.gov Similarly, understanding the structure and energy of transition states, the highest energy points on a reaction coordinate, is fundamental to understanding reaction rates. ucsb.eduumw.edu

There is a lack of published research specifically detailing the characterization of reaction intermediates or transition states in reactions of this compound. General methods for studying these transient species include spectroscopic techniques (such as NMR, IR, and mass spectrometry) to directly observe the intermediate, or trapping experiments where the intermediate is reacted with a specific agent to form a stable, identifiable product. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling the structures and energies of transition states and intermediates that may be too short-lived to observe experimentally. umw.eduyoutube.com While such computational studies have been performed for a variety of organic reactions, specific calculations for this compound reactions are not found in the reviewed literature. Without experimental or computational data, any discussion of intermediates and transition states for this compound reactions remains speculative.

Asymmetric Synthesis Driven by the Sulfinyl Moiety of Ethanesulfinate Esters

Ethanesulfinate (B1267084) Esters as Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Ethanesulfinate esters and their analogues, particularly the widely used tert-butanesulfinamide, are excellent examples of this concept. nih.gov The chiral sulfinyl group is attached to a reactant, guides the formation of a new stereocenter with high diastereoselectivity, and is then easily cleaved to yield the enantiomerically enriched product. wikipedia.org

One of the most reliable and versatile methods for the asymmetric synthesis of amines involves the diastereoselective addition of organometallic reagents to N-sulfinyl imines. wikipedia.org These imines, readily prepared by the condensation of aldehydes or ketones with chiral sulfinamides (such as tert-butanesulfinamide), act as powerful electrophiles. nih.govresearchgate.net The chiral sulfinyl group exerts a profound directing effect, forcing the nucleophile to attack the imine carbon from a specific face. wikipedia.org

The high diastereoselectivity observed in these additions is generally attributed to the formation of a rigid, six-membered chair-like transition state, where the metal of the organometallic reagent chelates to both the imine nitrogen and the sulfinyl oxygen. This chelation model effectively dictates the trajectory of the incoming nucleophile. nih.gov The choice of organometallic reagent and solvent can significantly influence the level of stereocontrol. For instance, Grignard reagents often provide higher diastereoselectivity compared to organolithium compounds, and the coordinating ability of the solvent can sometimes reverse the stereochemical outcome. nih.govnih.gov

The utility of this methodology is demonstrated by the addition of various nucleophiles to a range of N-sulfinyl imines, consistently producing the corresponding amine products with high diastereomeric excess.

Table 1: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines

| Imine Substrate | Organometallic Reagent | Solvent | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (SS)-N-(benzylidene)-tert-butanesulfinamide | Phenylmagnesium Bromide | Toluene | (SS,R)-N-(1,2-diphenylethyl)-tert-butanesulfinamide | 98:2 | nih.gov |

| (SS)-N-(benzylidene)-tert-butanesulfinamide | Allylmagnesium Bromide | THF | (SS,R)-N-(1-phenylbut-3-en-1-yl)-tert-butanesulfinamide | 96:4 | nih.gov |

| (SS)-N-(4-fluorobenzylidene)-tert-butanesulfinamide | Propargylmagnesium Bromide | THF | (SS,R)-N-(1-(4-fluorophenyl)but-3-yn-1-yl)-tert-butanesulfinamide | >95:5 | nih.gov |

| (RS)-N-(propylidene)-tert-butanesulfinamide | Methylmagnesium Bromide | CH2Cl2 | (RS,R)-N-(sec-butyl)-tert-butanesulfinamide | 94:6 | wikipedia.org |

Note: The table presents representative examples. Diastereomeric ratios can vary based on specific reaction conditions.

The sulfinyl group is also instrumental in directing the asymmetric α-alkylation of carbonyl compounds. In this strategy, a chiral sulfinyl group is attached to the molecule, typically forming a chiral sulfoxide (B87167). Deprotonation at the α-carbon generates a stabilized, chiral enolate. The steric hindrance and electronic nature of the sulfinyl auxiliary then control the facial selectivity of the subsequent alkylation reaction with an electrophile, such as an alkyl halide. nih.gov

This approach is a cornerstone of a two-step process for achieving α-alkylation: the formation of a nucleophilic enolate followed by its reaction with an electrophile. youtube.com The use of a chiral sulfinyl auxiliary ensures that this process occurs with a high degree of stereocontrol, leading to the formation of a new stereocenter with a predictable configuration. The auxiliary can be subsequently removed, often through reductive cleavage or thermal elimination, to furnish the desired α-alkylated product. The development of rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds has emerged as a powerful and general route for creating chiral sulfur centers, which can then be converted to a variety of sulfoximines while retaining stereochemistry. acs.org

Table 2: Asymmetric α-Alkylation Mediated by Sulfinyl Groups

| Substrate | Base | Electrophile | Product Stereochemistry | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| Chiral β-keto sulfoxide | LDA | Methyl Iodide | syn | >95% | nih.gov |

| Chiral β-keto sulfoxide | DBU | Benzyl (B1604629) Bromide | anti | >95% | nih.gov |

| (R)-Methyl p-tolyl sulfoxide | n-BuLi | Benzaldehyde | (RS,SC) | 95% | nih.gov |

Note: This table illustrates the general principle of sulfinyl-directed alkylation. Specific outcomes depend on the substrate and reaction conditions.

Catalytic Enantioselective Transformations Mediated by Sulfinate-Derived Ligands

Beyond their role as stoichiometric auxiliaries, sulfinyl groups derived from ethanesulfinate esters and related compounds are integral components of chiral ligands for asymmetric catalysis. nih.gov In this context, a substoichiometric amount of a chiral catalyst, typically a transition metal complex bearing a sulfinyl-containing ligand, is used to generate large quantities of an enantiomerically enriched product. nih.gov

These ligands, often bidentate or polydentate, coordinate to a metal center (e.g., rhodium, palladium, copper) to create a chiral environment around the active site. nih.govcapes.gov.br This chiral pocket forces the reactants to adopt a specific orientation, leading to an enantioselective transformation. Sulfinyl-based ligands have been successfully applied in a range of catalytic reactions, including additions of organometallic reagents to unsaturated systems and various coupling reactions. nih.govnih.gov A notable advancement is the synergistic use of dual-catalytic systems, for example, a nickel/copper system where each metal is coordinated to a distinct chiral ligand, to achieve exceptional control over both carbon and sulfur stereocenters in a single transformation. acs.org

Table 3: Examples of Sulfinate-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| S-Alkylation | Rhodium(II) | Chiral Prolinate | Sulfenamide + Diazo compound | up to 98% | nih.govacs.org |

| Diels-Alder | Rhodium(I) | Chiral-bridged diene | Diene + Acetylene equivalent | >95% | nih.gov |

| Propargylic Substitution | Copper(I) | Chiral P,N,N-Ligand | ortho-hydroxy aryl ketone | up to 99% | acs.org |

Note: The table showcases the application of sulfinyl-related ligands. 'N/A' indicates that enantioselectivity was not the primary reported outcome for that specific example.

Stereoselective Control in Intramolecular Cyclization Reactions

The stereodirecting influence of the sulfinyl group extends to intramolecular cyclization reactions, enabling the construction of cyclic structures with defined stereochemistry. In these reactions, a molecule containing both a chiral sulfinyl group and reactive termini is induced to cyclize. The sulfinyl auxiliary controls the conformation of the transition state, dictating the relative stereochemistry of the newly formed ring system. nih.govresearchgate.net

This strategy is particularly valuable for synthesizing heterocyclic and carbocyclic compounds. For instance, the intramolecular interaction between an N-acyliminium ion and a strategically placed N-sulfonyl group has been shown to effectively promote cyclization, yielding the corresponding acetal (B89532) products with high yields and excellent stereoselectivity. researchgate.net The sulfinyl group pre-organizes the acyclic precursor into a conformation that favors the formation of one specific diastereomer of the cyclic product. The reduction of δ-ketosulfoxides provides another example, where the sulfinyl group achieves efficient 1,5-asymmetric induction, controlling the stereochemistry at a distant center. nih.gov

Table 4: Sulfinyl-Mediated Stereoselective Intramolecular Cyclizations

| Substrate Type | Reaction | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| δ-Ketosulfoxide | Reduction with L-Selectride | δ-Hydroxysulfoxide | High (anti-selective) | nih.gov |

| δ-Ketosulfoxide | Reduction with DIBAL/Yb(OTf)3 | δ-Hydroxysulfoxide | High (syn-selective) | nih.gov |

| N-acyl-N,O-acetal with N-sulfonyl group | Acid-catalyzed cyclization | N,N-acetal | High diastereoselectivity | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution. For sulfinic esters, it provides critical insights into reaction pathways through the analysis of chemical shifts, coupling constants, and exchange phenomena.

Exchange NMR (EXSY, CEST) for Detection of Rapidly Equilibrating Intermediates

Many chemical reactions proceed through low-population, short-lived intermediates that are in rapid equilibrium with more stable, observable species. These "invisible" intermediates are often the most reactive and crucial for product formation, yet they are undetectable by conventional 1D NMR experiments. acs.org Exchange NMR spectroscopy techniques, such as Exchange Spectrometry (EXSY) and Chemical Exchange Saturation Transfer (CEST), are powerful tools for identifying and characterizing these transient species. nih.gov

The CEST technique is particularly adept at detecting sparsely populated intermediates. acs.org In a CEST experiment, a specific, low-power radiofrequency pulse is used to selectively saturate the resonance frequency of a suspected intermediate. If this intermediate is in chemical exchange with a highly populated, visible species (like the starting sulfinate ester), the saturation will be transferred to the visible species. This transfer results in a measurable decrease in the signal intensity of the visible species, indirectly proving the existence of the "invisible" intermediate and its connection to the main compound. acs.orgwisc.edunih.gov The magnitude of this effect can be analyzed to determine the population of the intermediate, the rates of exchange, and the free energy barriers of the process. acs.org

For instance, in studies of glycosylation reactions, CEST NMR has been successfully used to demonstrate that high-energy, "invisible" intermediates are in chemical exchange with more stable, highly populated starting materials. nih.gov While EXSY is also used, its application is often limited to more stable, readily observed species. nih.gov In the context of butyl ethanesulfinate (B1267084) reactions, such as acid-catalyzed hydrolysis or substitution, CEST could be employed to detect low concentrations of protonated intermediates or transient sulfuranes that are in rapid equilibrium with the starting ester.

Table 1: Comparison of Exchange NMR Techniques for Intermediate Detection

| Technique | Principle | Advantage | Limitation | Potential Application for Butyl Ethanesulfinate |

| EXSY | A 2D NMR experiment that correlates signals of nuclei that exchange chemically. Cross-peaks appear between the exchanging sites. | Provides direct evidence of exchange and can quantify rates for slower processes. | Only effective when both exchanging species are present in detectable concentrations (typically >1-5%). nih.gov | Detecting conformational isomers or exchange with a relatively stable intermediate. |

| CEST | A 1D or pseudo-2D NMR experiment where saturation of a low-population ("invisible") species is transferred to a high-population ("visible") species via chemical exchange, causing a detectable drop in the visible signal's intensity. acs.orgwisc.edu | Extremely sensitive; can detect intermediates with populations far below 1%. acs.org Provides kinetic and thermodynamic data. acs.org | Requires a sufficiently fast exchange rate and a distinct chemical shift for the intermediate. | Detecting transient protonated species, sulfurane intermediates, or other low-population reactive intermediates in mechanistic pathways. nih.gov |

Investigation of Intramolecular Shielding Phenomena in Sulfinic Esters

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Intramolecular shielding effects, caused by the magnetic anisotropy of nearby functional groups, can provide detailed information about the conformation and stereochemistry of a molecule. libretexts.orgyoutube.com In sulfinic esters like this compound, the sulfinyl group (S=O) is a key stereocenter and source of magnetic anisotropy.

The S=O bond, which has significant single-bond character (S⁺–O⁻), generates its own local magnetic field when placed in the spectrometer's external field. nih.gov This induced field is non-uniform (anisotropic), meaning it will shield some nearby nuclei (causing them to appear at a lower chemical shift, or upfield) and deshield a different region of space (causing nuclei to appear at a higher chemical shift, or downfield). youtube.comyoutube.com The precise effect on a given proton depends on its spatial position relative to the S=O bond's "anisotropy cone". researchgate.net

A detailed analysis of proton chemical shifts in a series of sulfoxides, which are structurally analogous to sulfinic esters, found that the magnetic anisotropy of the S=O bond is very small. nih.gov The dominant factors influencing long-range proton chemical shifts were determined to be the electric field and steric effects of the sulfinyl group. nih.gov For this compound, this means that the chemical shifts of the butyl protons, particularly those on the α- and β-carbons, are influenced by the spatial orientation of the sulfinyl group. Analysis of these shifts can therefore provide insight into the preferred solution-state conformation of the molecule.

Table 2: Factors Influencing ¹H NMR Chemical Shifts in Sulfinic Esters

| Factor | Description | Effect on this compound Protons |

| Inductive Effect | Electron-withdrawing character of the sulfinate group deshields nearby protons. | The α-protons (on the carbon attached to the oxygen) are significantly downfield. The effect diminishes down the butyl chain. youtube.com |

| Magnetic Anisotropy | The local magnetic field generated by the S=O bond. Its effect is spatially dependent (shielding or deshielding). | Contributes to the specific chemical shifts of the butyl protons based on their 3D position relative to the S=O bond. Although small, it can help define molecular conformation. youtube.comnih.gov |

| Electric Field Effect | Through-space polarization of C-H bonds by the polar S=O group. | Influences the shielding of protons that are spatially close to the sulfinyl group, regardless of the number of bonds separating them. nih.gov |

| Steric Effect | Deshielding caused by steric compression (van der Waals deshielding) when a proton is forced into close proximity with another group. | Can affect the chemical shifts of protons if certain conformations lead to close contact between the butyl chain and the ethyl group on sulfur. nih.gov |

Application of Isotopic Labeling for Mechanistic Mapping

Isotopic labeling is a definitive method for tracing the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. nih.gov In the study of sulfinate ester reactions, labeling with stable isotopes such as oxygen-18 (¹⁸O) or sulfur-34 (B105110) (³⁴S) can distinguish between different possible pathways.

A key mechanistic question in the hydrolysis of esters is whether the nucleophile attacks the sulfur atom or the alkyl carbon. This can be resolved using ¹⁸O labeling. For example, in the acid-catalyzed hydrolysis of ¹⁸O-labeled methyl benzenesulfinate (B1229208) in normal water (H₂¹⁶O), a small but detectable amount of ¹⁸O loss from the sulfinyl oxygen was observed. eurjchem.com This oxygen exchange, while slow, suggests a mechanism that involves the formation of a symmetrical intermediate, such as a sulfurane, or a pre-equilibrium step. However, the very low rate of exchange compared to the rate of hydrolysis (about 1/200) was interpreted to argue against a stable sulfurane intermediate and in favor of an Sₙ2-like reaction at the sulfur atom, with protonation occurring at the alkoxy oxygen. eurjchem.com In alkaline hydrolysis, no such oxygen exchange was detected, indicating a different mechanism under basic conditions. eurjchem.com

This approach could be directly applied to this compound. By synthesizing the ester with an ¹⁸O label at the sulfinyl oxygen and performing hydrolysis, one could track the location of the label in the products (ethanesulfinic acid and butanol) to elucidate the reaction mechanism under various pH conditions.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis of Reactive Intermediates

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. The stretching vibration of the sulfinyl group (S=O) in a sulfinate ester gives rise to a characteristic strong absorption band. The position of this band is sensitive to the electronic environment of the sulfur atom and can be used to monitor reactions and identify intermediates.

For sulfoxides (R-S(O)-R'), which are structurally similar to sulfinate esters (R-S(O)-OR'), the S=O stretching frequency typically appears in the range of 1030-1060 cm⁻¹. msu.edu More broadly, the sulfoxide (B87167) S=O stretch can be found between 950-1150 cm⁻¹. researchgate.net The exact frequency is influenced by the electronegativity of the attached groups.

In the context of mechanistic studies, the formation of a reactive intermediate is often accompanied by a change in the S=O bond order. For example, if this compound interacts with a strong Lewis acid or is protonated at the sulfinyl oxygen during a reaction, the S=O bond would be weakened. This weakening would cause the S=O stretching frequency to shift to a lower wavenumber (a red shift), providing evidence for the formation of the complexed or protonated intermediate. Advanced techniques like Infrared Ion Spectroscopy (IRIS) can even be used to obtain IR spectra of mass-selected reactive intermediates in the gas phase, offering a way to characterize their structure without interference from solvents or counterions. nih.gov

Table 3: Characteristic IR Stretching Frequencies for S=O Containing Groups

| Functional Group | Compound Class | Typical S=O Stretching Frequency (cm⁻¹) | Notes |

| Sulfinyl | Sulfinate Esters / Sulfoxides | 1030 - 1150 msu.eduresearchgate.net | A strong, characteristic absorption. The frequency in this compound is expected in this range. |

| Sulfonyl | Sulfones | 1300 - 1350 (asymmetric) and 1120 - 1160 (symmetric) msu.eduresearchgate.net | Two strong bands are characteristic of the SO₂ group. |

| Sulfonyl | Sulfonate Esters | 1350 - 1450 (asymmetric) and 1180 ± 10 (symmetric) msu.edu | Frequencies are generally higher than in sulfones due to the electronegative alkoxy group. |

| Sulfonyl | Sulfonic Acids | ~1345 (asymmetric) and ~1140 (symmetric) msu.edu | Broad O-H stretch also present. |

Mass Spectrometry (MS) for Identification and Structural Characterization of Intermediates

Mass spectrometry is an indispensable tool for determining the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns. The mass spectra of sulfinate esters are distinctly different from their isomeric sulfones, allowing for clear differentiation. researchgate.netbath.ac.uk

In the mass spectrum of a sulfinate ester, fragmentation pathways can be initiated by rearrangements involving the migration of an alkyl or aryl group from oxygen to sulfur. The resulting ions provide structural clues. For example, the mass spectra of alkyl arenesulfinates (Ar-S(O)-OR) are different from aryl alkanesulfinates (R-S(O)-OAr). bath.ac.uk For a compound like this compound (CH₃CH₂-S(O)-O-CH₂CH₂CH₂CH₃), key fragmentation pathways would likely involve:

Cleavage of the S-O bond.

Cleavage of the O-C bond of the butyl group.

Rearrangements followed by loss of small neutral molecules like sulfur dioxide (SO₂) or an alkene (butene).

By comparing the mass spectra of sulfinate esters with those of isomeric sulfones, which fragment differently, mass spectrometry serves as a powerful diagnostic tool. researchgate.net In mechanistic studies, MS can be used to identify the products of a reaction. Furthermore, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be coupled with liquid chromatography (LC-MS) to detect and identify intermediates directly from a reaction mixture. researchgate.net

X-ray Crystallography for Definitive Structural Confirmation of Complexed Intermediates

While NMR, IR, and MS provide powerful inferential data about molecular structure, X-ray crystallography provides the only method for its unambiguous determination in the solid state. It yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. Although obtaining a crystal structure of a transient reactive intermediate is exceptionally challenging, this technique is invaluable for characterizing stable precursors, products, or stable analogues of intermediates, such as complexed species. cardiff.ac.uk

For example, the crystal structure of a sulfinimidate ester, a close analogue of a sulfinate ester, revealed an almost pyramidal geometry at the sulfur atom, with experimentally determined bond lengths for the C-S, S-O, and S=N bonds. uniba.it Similar analysis of a sulfonate ester or a metal complex of this compound would provide definitive structural data. eurjchem.comjocpr.com If this compound were to form a stable complex with a metal ion (acting as a Lewis acid), X-ray crystallography could confirm the coordination mode (e.g., whether the metal binds to the sulfinyl oxygen or the ether-like oxygen), the coordination geometry around the metal, and any resulting changes in the sulfinate ester's bond lengths and angles. cardiff.ac.uk This information provides a precise structural snapshot that can validate or refute mechanistic hypotheses about the role of such complexes as reactive intermediates. researchgate.net

Chromatographic Methods for Reaction Monitoring and Product Characterization

Chromatographic techniques are indispensable tools for the real-time monitoring of chemical reactions and the detailed characterization of products in the synthesis of sulfinate esters, including this compound. These methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS), provide critical insights into reaction kinetics, yield, purity, and the formation of any byproducts. The selection of the appropriate chromatographic method is often dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography is a robust and widely utilized technique for monitoring the formation of sulfinate esters, especially for compounds that are thermally labile or non-volatile. In the context of this compound synthesis, which could, for example, involve the reaction of ethanesulfinic acid or its salt with a butylating agent, HPLC allows for the direct analysis of the reaction mixture with minimal sample preparation.

A typical application involves the periodic extraction of aliquots from the reaction vessel, which are then diluted and injected into the HPLC system. By monitoring the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the this compound product, the reaction progress can be accurately tracked. Furthermore, the use of a diode-array detector (DAD) or a UV-vis detector enables the quantification of components that possess a suitable chromophore. For sulfinate esters lacking a strong chromophore, derivatization or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed.

Chiral HPLC is of particular importance in the asymmetric synthesis of sulfinate esters, where the goal is to produce a single enantiomer. nih.gov By employing a chiral stationary phase (CSP), it is possible to separate the enantiomers of the sulfinate ester product, allowing for the determination of the enantiomeric excess (e.e.) of the reaction. nih.gov This is crucial for optimizing reaction conditions in asymmetric catalysis.

A representative HPLC method for monitoring the synthesis of a generic sulfinate ester is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Reaction Monitoring of Sulfinate Ester Synthesis

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) or C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Hexane/Isopropanol for chiral separations; Acetonitrile (B52724)/Water for reverse-phase |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV at 220 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Run Time | 15 - 30 minutes |

Gas Chromatography, particularly when coupled with a Mass Spectrometric detector (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which is expected to be sufficiently volatile, GC-MS can provide both quantitative data and structural information. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.

In a reaction monitoring scenario, GC-MS can be used to follow the consumption of volatile reactants and the formation of this compound. It is also highly effective in identifying volatile impurities and byproducts, even at trace levels. For instance, in the synthesis of various butyl esters, GC-MS is a standard method for quality control and purity assessment. mdpi.com

The table below outlines typical GC-MS conditions that could be adapted for the analysis of this compound.

Table 2: Representative GC-MS Parameters for the Characterization of this compound

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The combination of these chromatographic methods provides a comprehensive analytical toolkit for the mechanistic elucidation of reactions involving this compound. HPLC is often the method of choice for monitoring the reaction progress of a wide range of substrates, including chiral separations, while GC-MS excels at the identification and quantification of the final product and any volatile side products. nih.govnih.gov The data obtained from these techniques are fundamental for optimizing reaction conditions to maximize yield and purity.

Computational and Theoretical Studies of Butyl Ethanesulfinate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of molecules and predict their properties. For Butyl Ethanesulfinate (B1267084), these calculations are crucial for understanding its geometry, stability, and intrinsic reactivity.

Density Functional Theory (DFT) has become a primary computational tool for studying organosulfur compounds due to its balance of accuracy and computational efficiency mdpi.commdpi.com. DFT methods, such as those employing the B3LYP functional, are used to optimize the ground-state molecular geometry of Butyl Ethanesulfinate, predicting key structural parameters mdpi.comresearchgate.netnih.gov.

Molecular Structure: The optimized geometry reveals the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, where available, to validate the computational model mdpi.comnih.gov.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311G )** Note: This data is illustrative, based on typical values for sulfinate esters from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.48 Å |

| Bond Length | S-O(ester) | ~1.65 Å |

| Bond Length | S-C(ethyl) | ~1.80 Å |

| Bond Length | O-C(butyl) | ~1.45 Å |

| Bond Angle | O=S-O | ~108° |

| Bond Angle | O=S-C | ~109° |

| Bond Angle | S-O-C | ~117° |

Reactivity Analysis: DFT is also instrumental in elucidating the chemical reactivity of this compound. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity mdpi.com. Furthermore, the calculation of the Molecular Electrostatic Potential (MESP) surface maps the electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of reaction mdpi.comnih.gov.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) theory, provide a foundational, first-principles approach to calculating electronic structure without empirical parameterization researchgate.netnih.gov. While often serving as a starting point for more complex calculations, ab initio methods are valuable for analyzing the fundamental electronic properties of this compound. These calculations yield information on orbital energies, electron distribution, and molecular properties like dipole moments. Comparing results from HF and DFT methods can provide a comprehensive picture of the molecule's electronic character nih.gov.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static electronic structure calculations to explore the dynamic behavior and conformational landscape of molecules.

The butyl and ethyl groups in this compound can rotate around single bonds, leading to various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. By calculating the potential energy surface, researchers can map the energy of the molecule as a function of its geometry (e.g., torsion angles). This analysis reveals the lowest-energy (most populated) conformation and helps understand the molecule's flexibility, which can influence its physical properties and reactivity. Molecular dynamics (MD) simulations can also be used to explore the conformational space of the molecule over time, providing insights into its dynamic behavior in different environments nih.gov.

Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities of the molecule's normal modes mdpi.comresearchgate.net. The calculated frequencies are often systematically scaled to correct for approximations in the theory, leading to excellent agreement with experimental data researchgate.net. This allows for precise assignment of spectral bands to specific molecular motions, such as the characteristic S=O stretching vibration.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach nih.gov. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Electronic transitions can be modeled using Time-Dependent DFT (TD-DFT), which calculates the excitation energies and oscillator strengths mdpi.com. This allows for the prediction of the UV-Visible absorption spectrum, providing information about the electronic structure and chromophores within the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: Experimental values are typical for sulfinate esters. Calculated values are hypothetical scaled results from a DFT computation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| S=O Stretch | 1125 | 1120-1140 |

| C-O Stretch | 1050 | 1040-1060 |

| S-O Stretch | 820 | 810-840 |

| C-H Stretch (Alkyl) | 2960 | 2850-3000 |

Elucidation of Reaction Mechanisms and Transition State Geometries

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, such as hydrolysis or nucleophilic substitution, theoretical calculations can map the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products acs.orgnih.gov.

By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical mechanistic details nih.gov. For instance, in the hydrolysis of related sulfonate esters, computational studies have been used to distinguish between a concerted mechanism (occurring in a single step) and a stepwise addition-elimination mechanism that involves a pentacoordinate sulfur intermediate acs.orgnih.gov. These insights are fundamental to understanding and controlling the chemical transformations of this compound.

Electronic Structure and Bonding Analysis

Computational chemistry provides powerful tools to investigate the electronic characteristics and bonding nature of molecules. For this compound, methods such as Density Functional Theory (DFT) are employed to model its electronic structure, offering insights into its reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.commdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comwikipedia.org A smaller gap generally implies higher reactivity and lower stability. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely distributed over the sulfinyl group, particularly the antibonding orbitals associated with the S=O and S-O bonds. The energy of these orbitals dictates the molecule's behavior as an electrophile or nucleophile. The HOMO-LUMO gap can be tuned by introducing different substituent groups, which alters the electronic properties and reactivity of the molecule. rsc.org

Table 1: Representative Frontier Molecular Orbital Data

This table presents typical data obtained from FMO analysis for a related organic ester, illustrating the key parameters calculated.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.65 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The data presented is illustrative for a comparable organic molecule, calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. wolfram.com

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. youtube.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. youtube.com

Green/Yellow Regions : Correspond to areas with near-zero potential, indicating neutral regions. wolfram.com

In this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the sulfinyl group due to their high electronegativity and lone pairs of electrons. The area around the hydrogen atoms of the alkyl groups would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. This visualization provides a clear and intuitive guide to the molecule's reactive sites. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with classical chemical concepts of lone pairs and bonds. uni-muenchen.dewikipedia.org This method provides a quantitative description of the "natural Lewis structure," including bond types, hybridization, and the effects of delocalization. q-chem.com

NBO analysis for this compound would characterize the following key features:

Bonding Orbitals : It would define the sigma (σ) bonds, such as σ(S-C), σ(S-O), and σ(C-O), detailing their composition in terms of atomic hybrids. uni-muenchen.de

Lone Pairs (LP) : The analysis would identify the lone pair orbitals, primarily located on the oxygen and sulfur atoms.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

This table shows a hypothetical NBO analysis for a key interaction in a sulfinate-like structure.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | σ* (S2-C3) | 5.2 |

| LP (O1) | σ* (S2-O4) | 2.8 |

| σ (C5-H6) | σ* (S2-C3) | 1.5 |

Note: O1 represents the sulfinyl oxygen, S2 the sulfur atom, etc. E(2) energy quantifies the strength of the delocalization interaction.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atomic and bonding properties based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net This approach allows for a rigorous and unambiguous definition of atoms within a molecule and the nature of the chemical bonds connecting them. wiley-vch.degoogle.com

The analysis focuses on Bond Critical Points (BCPs), which are specific points in the electron density where the gradient is zero. wiley-vch.de The properties of the electron density at these points provide deep insights into the nature of the interatomic interactions:

Electron Density (ρ(rc)) : The magnitude of the electron density at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ(rc)) : The sign of the Laplacian indicates the character of the bond. A negative value (∇²ρ(rc) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. researchgate.net A positive value (∇²ρ(rc) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

For this compound, QTAIM analysis would be used to classify the S=O, S-O, and C-O bonds. The S=O bond is expected to show significant covalent character with a high ρ value and a negative Laplacian. The S-O and C-O bonds would also be classified as covalent but with increasing ionic character compared to pure covalent bonds.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is a boundary defined around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. mdpi.com

By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface highlight close contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). mdpi.com The percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.govmdpi.com

For this compound, the dominant intermolecular interactions would likely be van der Waals forces and weak hydrogen bonds. The fingerprint plots would be expected to show significant contributions from H···H contacts due to the alkyl chains, as well as O···H contacts involving the sulfinyl oxygen atoms.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | ~50 - 60% | Van der Waals interactions between the ethyl and butyl groups. |

| O···H | ~20 - 30% | Weak hydrogen bonding involving sulfinyl oxygen and hydrogen atoms on neighboring molecules. |

| C···H | ~5 - 10% | Weak interactions contributing to the overall crystal packing. |

| S···H | ~3 - 5% | Minor contributions from contacts involving the sulfur atom. |

Note: The percentages are estimates based on typical analyses of similar organic molecules containing alkyl and sulfinyl groups.

Based on a thorough review of scientific literature, it appears there is a significant discrepancy between the specified chemical compound, This compound , and the outlined applications. The synthesis of diverse organosulfur compounds, chiral amine derivatives, and nitrogen-containing heterocycles as detailed in the request is not attributed to this compound.

Instead, these powerful and versatile synthetic applications are hallmarks of a different, yet structurally related, class of reagents, most notably tert-butanesulfinamide (often referred to as Ellman's auxiliary) and its derivatives (N-tert-butanesulfinyl imines).

The provided outline details the well-established and extensively documented uses of tert-butanesulfinamide for:

The asymmetric synthesis of a vast array of chiral amines . iupac.orgnih.govyale.edunih.gov

The construction of nitrogen-containing heterocycles , including pyrrolidines, piperidines, and critically, chiral aziridines . rsc.orgnih.govnih.govnih.govacs.orgresearchgate.netrsc.org

Acting as a precursor for various amine derivatives through the high-yield formation of N-tert-butanesulfinyl imines, which then undergo diastereoselective reactions. iupac.orgnih.govwikipedia.org

Furthermore, the synthesis of organosulfur compounds like sulfides, sulfones, thiosulfonates, and sulfonamides typically proceeds from versatile building blocks such as sodium sulfinates (RSO₂Na), which can be tailored to introduce the desired sulfonyl group. nih.govresearchgate.netrsc.org

Generating an article that incorrectly assigns these applications to this compound would be scientifically inaccurate. The available research does not support its use in these specific, complex organic syntheses.